2-Ethoxyethyl 2-methylbenzene-1-sulfonate

Descripción

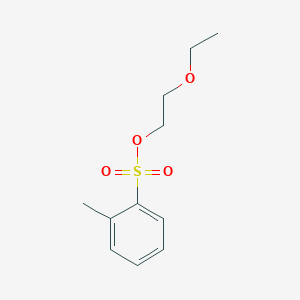

Structure

3D Structure

Propiedades

IUPAC Name |

2-ethoxyethyl 2-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O4S/c1-3-14-8-9-15-16(12,13)11-7-5-4-6-10(11)2/h4-7H,3,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJUMFRHYZWOWMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOS(=O)(=O)C1=CC=CC=C1C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

2-Ethoxyethyl 2-methylbenzene-1-sulfonate synthesis pathway

An In-Depth Technical Guide to the Synthesis of 2-Ethoxyethyl 2-methylbenzene-1-sulfonate

Introduction

2-Ethoxyethyl 2-methylbenzene-1-sulfonate is a sulfonate ester of significant interest in organic synthesis. As a derivative of o-toluenesulfonic acid, it functions as a potent and versatile alkylating agent, introducing the 2-ethoxyethyl group into a wide array of nucleophilic substrates. This moiety is valuable in the synthesis of more complex molecules, including potential pharmaceutical intermediates, where its inclusion can modify properties such as solubility, bioavailability, and metabolic stability.[1] The synthesis of this compound relies on the robust and well-established principles of sulfonylation, a cornerstone reaction in organic chemistry.

This technical guide provides a comprehensive overview of the synthesis of 2-Ethoxyethyl 2-methylbenzene-1-sulfonate, designed for researchers, scientists, and drug development professionals. It delves into the underlying reaction mechanisms, offers detailed experimental protocols, and explains the critical causality behind procedural choices, ensuring a blend of theoretical understanding and practical applicability.

Section 1: Retrosynthetic Analysis and Strategic Overview

The synthetic strategy for 2-Ethoxyethyl 2-methylbenzene-1-sulfonate is direct and efficient. A retrosynthetic analysis reveals that the target molecule can be disconnected at the sulfonate ester (S-O) bond. This points to two readily available starting materials: 2-ethoxyethanol and 2-methylbenzene-1-sulfonyl chloride (o-toluenesulfonyl chloride). The primary synthetic challenge is the formation of this ester linkage, which is reliably achieved through a nucleophilic substitution reaction at the sulfur center.

Caption: Retrosynthetic approach for the target molecule.

Section 2: The Sulfonylation Reaction: Mechanism and Optimization

The formation of the sulfonate ester is achieved by reacting 2-ethoxyethanol with 2-methylbenzene-1-sulfonyl chloride in the presence of a suitable base. This reaction is a classic example of converting an alcohol into a derivative with an excellent leaving group (the sulfonate), although in this case, the ester itself is the desired final product.[2][3]

Reaction Mechanism

The reaction proceeds via a nucleophilic substitution mechanism at the highly electrophilic sulfur atom of the sulfonyl chloride.

-

Nucleophilic Attack: The oxygen atom of the 2-ethoxyethanol acts as a nucleophile, attacking the electron-deficient sulfur atom of the 2-methylbenzene-1-sulfonyl chloride.

-

Chloride Expulsion: The sulfonyl chloride's chloride ion is a good leaving group and is expelled.

-

Deprotonation: A base, typically pyridine or triethylamine, removes the proton from the oxonium intermediate to yield the final sulfonate ester and the hydrochloride salt of the base. This step is crucial as it neutralizes the hydrochloric acid byproduct, preventing side reactions and driving the equilibrium towards the product.[1][4]

Sources

- 1. Buy 2-Ethoxyethyl 4-methylbenzenesulfonate | 17178-11-9 [smolecule.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. BJOC - Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s [beilstein-journals.org]

A Technical Guide to the Physicochemical Properties and Applications of 2-Ethoxyethyl 4-methylbenzenesulfonate

This document provides an in-depth technical examination of 2-Ethoxyethyl 4-methylbenzenesulfonate, a pivotal intermediate in modern organic synthesis. Designed for researchers, chemists, and drug development professionals, this guide moves beyond a simple data sheet to offer a synthesized understanding of the compound's properties, reactivity, and practical applications, grounded in established scientific principles.

Section 1: Chemical Identity and Structure

2-Ethoxyethyl 4-methylbenzenesulfonate, commonly referred to as 2-ethoxyethyl p-toluenesulfonate, is an ester of p-toluenesulfonic acid and 2-ethoxyethanol. Its structure is defined by a flexible 2-ethoxyethyl group linked to a rigid, electron-withdrawing p-toluenesulfonate (tosylate) moiety. This unique combination is the foundation of its utility in synthetic chemistry.

Caption: Generalized Sₙ2 reaction mechanism.

This compound is therefore valued as a potent alkylating agent for introducing the 2-ethoxyethyl functional group. [1]This group can serve as a protective group or as an integral part of the final molecular architecture. [2][3][1]

Section 4: Key Applications in Synthesis

The reliability of the tosylate leaving group makes this reagent a staple in multi-step synthesis where precision and high yield are paramount.

Case Study: Intermediate in the Synthesis of Bilastine

A prominent application is its role as a key intermediate in the synthesis of Bilastine, a second-generation antihistamine used for treating allergic conditions like rhinitis. [2][3]In the synthetic pathway to Bilastine, 2-Ethoxyethyl 4-methylbenzenesulfonate is used to alkylate a piperidine nitrogen atom. This step is critical for constructing the final active pharmaceutical ingredient (API). [4]The use of this specific tosylate ensures that the reaction proceeds cleanly and efficiently, which is crucial for maximizing the overall yield and purity of the final drug product. [2][3]

Caption: Role in the Bilastine synthesis workflow.

Other Documented Applications

-

Fluorophore Development: It is used in the preparation of nerve-specific fluorophore formulations. [5]* General Organic Synthesis: It serves as a versatile building block in the development of complex molecules for agrochemicals and material science. [1]

Section 5: Synthetic Protocol

The standard synthesis of 2-Ethoxyethyl 4-methylbenzenesulfonate is a tosylation reaction, an esterification between an alcohol and a sulfonyl chloride. [1]The protocol below is a representative procedure that can be adapted by the experienced researcher.

Objective: To synthesize 2-Ethoxyethyl 4-methylbenzenesulfonate from 2-ethoxyethanol and p-toluenesulfonyl chloride.

Materials:

-

2-ethoxyethanol

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine or Triethylamine (base)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) (solvent)

-

1M Hydrochloric acid (for workup)

-

Saturated sodium bicarbonate solution (for workup)

-

Brine (for workup)

-

Anhydrous magnesium sulfate or sodium sulfate (drying agent)

Procedure:

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 2-ethoxyethanol (1.0 eq) in the chosen anhydrous solvent (e.g., DCM).

-

Cooling: Cool the solution to 0 °C using an ice bath. This is critical to control the exothermicity of the reaction.

-

Base Addition: Slowly add the base (e.g., pyridine, 1.2 eq) to the solution. The base acts as a scavenger for the HCl generated during the reaction.

-

Reagent Addition: Add p-toluenesulfonyl chloride (1.1 eq) portion-wise, ensuring the internal temperature does not rise significantly above 5 °C.

-

Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, quench by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove the base), saturated NaHCO₃ solution, and brine.

-

Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil is typically purified by column chromatography on silica gel to yield the final product as a colorless to pale yellow liquid.

Section 6: Analytical Characterization

To confirm the identity and purity of the synthesized product, a suite of analytical techniques is employed. The expected spectral data are as follows:

Table 3: Expected Analytical Data

| Technique | Expected Features |

|---|---|

| ¹H NMR | - Aromatic protons of the tosyl group (~7.3-7.8 ppm, two doublets).- Methylene protons adjacent to the sulfonate oxygen (~4.2 ppm, triplet).- Methylene protons of the ethoxy group (~3.4-3.6 ppm, quartet and triplet).- Methyl protons of the tosyl group (~2.4 ppm, singlet).- Methyl protons of the ethoxy group (~1.2 ppm, triplet). |

| ¹³C NMR | - Aromatic carbons (~127-145 ppm).- Methylene carbon adjacent to sulfonate oxygen (~68-70 ppm).- Other aliphatic carbons (~66-68 ppm and ~15 ppm).- Methyl carbon of the tosyl group (~21 ppm). |

| IR Spectroscopy | - Strong S=O stretching bands for the sulfonate group (~1350 cm⁻¹ and ~1170 cm⁻¹).- C-O-C ether stretching (~1100 cm⁻¹).- Aromatic C=C stretching (~1600 cm⁻¹). |

| Mass Spectrometry | - Expected molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the molecular weight of 244.31 g/mol . |

Section 7: Safety, Handling, and Storage

Proper handling and storage are essential for maintaining the integrity of the compound and ensuring laboratory safety.

Table 4: GHS Safety Information

| Category | Information | Source |

|---|---|---|

| Pictogram | GHS07 (Exclamation Mark) | [5][6] |

| Signal Word | Warning | [5][2][6] |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [5][6] |

| Precautionary Statements | P261, P264, P270, P280, P301+P312, P302+P352, P305+P351+P338, P501 | [5][6][7]|

Handling Recommendations:

-

Work in a well-ventilated area or a chemical fume hood. [8]* Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. [8]* Avoid contact with skin, eyes, and clothing. [8] Storage Recommendations:

-

Keep the container tightly closed. [8]* For short-term use, store at room temperature. [5][9]* For long-term stability, store at 2-8 °C. [2][3]* Some suppliers recommend storage under an inert atmosphere to prevent moisture contamination. [7]

Section 8: Conclusion

2-Ethoxyethyl 4-methylbenzenesulfonate is more than a simple reagent; it is a highly functionalized and reliable synthetic tool. Its value is derived from a well-understood reactivity profile, centered on the superb leaving group capability of the tosylate moiety. For professionals in drug discovery and chemical synthesis, a thorough understanding of its physicochemical properties, handling requirements, and mechanistic behavior is fundamental to leveraging its full potential in the creation of complex and valuable molecules.

References

-

Watson International. 2-Ethoxyethyl 4-methylbenzenesulfonate CAS 17178-11-9. [Link]

-

Reign Pharma Pvt. Ltd. 2-ethoxyethyl 4-methyl benzenesulfonate. [Link]

-

PubChem - NIH. 2-Ethoxyethyl methanesulfonate | C5H12O4S | CID 15067105. [Link]

-

Caming Pharmaceutical Ltd. 2-Ethoxyethyl 4-methylbenzenesulfonate CAS 17178-11-9. [Link]

-

Matrix Fine Chemicals. 2-PHENOXYETHYL 4-METHYLBENZENE-1-SULFONATE | CAS 43224-81-3. [Link]

-

PubChemLite. 2-ethoxyethyl 4-methylbenzene-1-sulfonate (C11H16O4S). [Link]

-

EPA. 4-Methylbenzene-1-sulfonic acid--2-(2-ethoxyethoxy)ethan-1-ol (1/1). [Link]

-

PubChem - NIH. 2-Ethoxyethyl 4-methylbenzene-1-sulfonate | C11H16O4S | CID 4125390. [Link]

-

International Journal of New Chemistry. (2019). Synthesis of Liner Alkyl-benzene Sulfonate Nanoparticle Using Green Promoter and High Efficiency. [Link]

-

Specification Sheet. 2-Ethoxyethyl-4-Methyl Benzene Sulfonate - Specification. [Link]

- Google Patents.

- Google Patents. WO 2020/065475 A1 - Process for the preparation of crystalline form 2 of bilastine.

Sources

- 1. benchchem.com [benchchem.com]

- 2. watson-int.com [watson-int.com]

- 3. caming.com [caming.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. 2-ETHOXYETHYL P-TOLUENESULFONATE | 17178-11-9 [chemicalbook.com]

- 6. 2-ethoxyethyl 4-methylbenzene-1-sulfonate | 17178-11-9 [sigmaaldrich.com]

- 7. chemdmart.com [chemdmart.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. 2-ethoxyethyl 4-methylbenzene-1-sulfonate | 17178-11-9 [sigmaaldrich.com]

Structure and bonding in 2-Ethoxyethyl 2-methylbenzene-1-sulfonate

An In-Depth Technical Guide to the Structure, Bonding, and Reactivity of 2-Ethoxyethyl 2-methylbenzene-1-sulfonate

Introduction

2-Ethoxyethyl 2-methylbenzene-1-sulfonate, also known as 2-ethoxyethyl tosylate, is a versatile sulfonate ester that serves as a crucial intermediate in modern organic synthesis. Its strategic importance lies in its function as a potent alkylating agent, enabling the introduction of the 2-ethoxyethyl moiety into a wide array of molecules. This guide provides a comprehensive technical overview of its molecular structure, bonding characteristics, reactivity, and applications, with a particular focus on its role in pharmaceutical development. For researchers and professionals in drug discovery, a thorough understanding of this reagent's properties is paramount for its effective and safe utilization in the synthesis of complex molecular architectures.

Molecular Structure and Bonding

The structural and electronic attributes of 2-Ethoxyethyl 2-methylbenzene-1-sulfonate are fundamental to its reactivity. The molecule consists of a 2-ethoxyethyl group linked to a tosylate (2-methylbenzene-1-sulfonate) group through an ester linkage.

| Identifier | Value |

| IUPAC Name | 2-ethoxyethyl 2-methylbenzenesulfonate |

| Synonyms | 2-Ethoxy-p-toluenesulfonate, 2-Ethoxyethyl 4-methylbenzene-1-sulfonate, Bilastine Intermediate |

| CAS Number | 17178-11-9 |

| Molecular Formula | C11H16O4S |

| Molecular Weight | 244.31 g/mol |

| Canonical SMILES | CCOCCOS(=O)(=O)C1=CC=C(C=C1)C[1] |

| InChI Key | HXXNTEDKEYTYPD-UHFFFAOYSA-N[1] |

The key to its utility in organic synthesis is the tosylate group, which is an excellent leaving group. This property is a direct consequence of the resonance stabilization of the resulting tosylate anion, where the negative charge is delocalized over the three oxygen atoms and the benzene ring. This inherent stability facilitates the cleavage of the C-O bond during nucleophilic attack.

Diagram: Molecular Structure of 2-Ethoxyethyl 2-methylbenzene-1-sulfonate

Caption: 2D structure of 2-Ethoxyethyl 2-methylbenzene-1-sulfonate.

Spectroscopic Characterization

While publicly available experimental spectra for 2-Ethoxyethyl 2-methylbenzene-1-sulfonate are limited, its structure allows for the prediction of its key spectroscopic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the ethoxyethyl and the tosyl groups.

| Proton Environment | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| CH₃ (ethoxy) | ~1.2 | Triplet | 3H |

| CH₂ (ethoxy) | ~3.5 | Quartet | 2H |

| O-CH₂-CH₂-O | ~3.7 | Triplet | 2H |

| O-CH₂-CH₂-O | ~4.2 | Triplet | 2H |

| CH₃ (tolyl) | ~2.4 | Singlet | 3H |

| Aromatic H (ortho to CH₃) | ~7.3 | Doublet | 2H |

| Aromatic H (ortho to SO₂) | ~7.8 | Doublet | 2H |

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework.

| Carbon Environment | Expected Chemical Shift (ppm) |

| CH₃ (ethoxy) | ~15 |

| CH₂ (ethoxy) | ~66 |

| O-CH₂-CH₂-O | ~68 |

| O-CH₂-CH₂-O | ~69 |

| CH₃ (tolyl) | ~21 |

| Aromatic C (ortho to CH₃) | ~128 |

| Aromatic C (ortho to SO₂) | ~130 |

| Aromatic C (ipso to CH₃) | ~145 |

| Aromatic C (ipso to SO₂) | ~133 |

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorptions corresponding to the sulfonate group.

| Functional Group | **Characteristic Absorption (cm⁻¹) ** | Intensity |

| S=O stretch (asymmetric) | ~1350 | Strong |

| S=O stretch (symmetric) | ~1175 | Strong |

| S-O stretch | 1000-750 | Strong (several bands) |

| C-H stretch (aromatic) | 3100-3000 | Medium |

| C-H stretch (aliphatic) | 3000-2850 | Medium |

| C=C stretch (aromatic) | 1600-1475 | Medium-Weak |

| C-O stretch (ether) | 1150-1085 | Strong |

Mass Spectrometry (MS)

In mass spectrometry, the molecular ion peak (M+) would be observed at m/z 244. Common fragmentation patterns for sulfonate esters involve the loss of SO₂ and the cleavage of the C-O bond.[2] The fragmentation of the molecular ion can provide valuable structural information.[3]

Synthesis and Reactivity

Synthesis

A common method for the synthesis of 2-Ethoxyethyl 2-methylbenzene-1-sulfonate involves the reaction of 2-ethoxyethanol with 2-methylbenzene-1-sulfonyl chloride (tosyl chloride) in the presence of a base, such as pyridine or triethylamine, to neutralize the HCl byproduct.

Diagram: Synthesis of 2-Ethoxyethyl 2-methylbenzene-1-sulfonate

Caption: General synthesis scheme.

Experimental Protocol: Synthesis of 2-Ethoxyethyl 2-methylbenzene-1-sulfonate

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-ethoxyethanol (1.0 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Base: Add triethylamine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

-

Addition of Tosyl Chloride: Dissolve p-toluenesulfonyl chloride (1.05 equivalents) in anhydrous dichloromethane and add it dropwise to the cooled reaction mixture over 30 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with water. Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel to afford pure 2-Ethoxyethyl 2-methylbenzene-1-sulfonate.

Reactivity and Mechanism

The primary mode of reactivity for 2-Ethoxyethyl 2-methylbenzene-1-sulfonate is as an electrophile in nucleophilic substitution reactions. The carbon atom adjacent to the sulfonate ester oxygen is highly susceptible to attack by nucleophiles. Given that this is a primary carbon, the reaction typically proceeds via an Sₙ2 mechanism, resulting in the inversion of stereochemistry if the carbon were chiral.

Application in Drug Development: The Synthesis of Bilastine

A prominent application of 2-Ethoxyethyl 2-methylbenzene-1-sulfonate is in the synthesis of the second-generation antihistamine, bilastine.[4] Bilastine is a selective H1 histamine receptor antagonist used for the treatment of allergic rhinoconjunctivitis and urticaria.[5]

In one of the key steps of bilastine synthesis, 2-Ethoxyethyl 2-methylbenzene-1-sulfonate is used to alkylate the benzimidazole nitrogen of a piperidine derivative.[6]

Diagram: Sₙ2 Reaction in Bilastine Synthesis

Caption: Sₙ2 mechanism in bilastine synthesis.

This alkylation is a critical step in assembling the final drug molecule and highlights the importance of 2-Ethoxyethyl 2-methylbenzene-1-sulfonate as a key building block in pharmaceutical manufacturing. The reaction is typically carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF).[7]

Safety and Handling

2-Ethoxyethyl 2-methylbenzene-1-sulfonate should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.[8]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Conclusion

2-Ethoxyethyl 2-methylbenzene-1-sulfonate is a valuable reagent in organic synthesis, particularly for the introduction of the 2-ethoxyethyl group. Its well-defined structure, predictable reactivity, and crucial role in the synthesis of important pharmaceuticals like bilastine underscore its significance in the field of drug development. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe application in research and manufacturing.

References

-

Bilastine. (n.d.). In PubChem. Retrieved February 24, 2026, from [Link]

- An In-depth Technical Guide to the Synthesis of 2-Ethoxyethyl p-Methoxycinnamate. (n.d.). BenchChem.

- Supporting information Figure S1: Mass spectral fragmentations of sulfonates. (n.d.).

- Novel Route of Synthesis and Characterization of Bilastine with Evaluation of Nitrosamine Impurities. (n.d.). NATURALISTA CAMPANO.

-

Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Retrieved from [Link]

- Preparation method of bilastine. (n.d.). Google Patents.

- Bilastine compound and preparation method thereof. (n.d.). Google Patents.

- Bilastine: new insight into antihistamine treatment. (2015, April 15). PMC.

- Material Safety Data Sheet - Methyl benzenesulfonate, 99%. (2005, October 20). Cole-Parmer.

- Process And Intermediates For The Preparation Of Bilastine. (n.d.). Quick Company.

- Interpreting Infrared Spectra. (n.d.). Specac Ltd.

- How to Interpret FTIR Results: A Beginner's Guide. (2025, March 21). AZoOptics.

- Table of Characteristic IR Absorptions. (n.d.).

- (2-Methoxyethyl)benzene - Safety Data Sheet. (2026, January 3). ChemicalBook.

- Mass Spectrometry Fragmentation Patterns – HSC Chemistry. (n.d.). Science Ready.

- SAFETY DATA SHEET. (2025, May 1). Fisher Scientific.

- SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.

- 11.08: Fragmentation Patterns in Mass Spectrometry. (2019, June 5). Chemistry LibreTexts.

- PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. (2005, January 5). The University of Liverpool Repository.

- Typical IR Absorption Frequencies For Common Functional Groups. (n.d.).

-

Bilastine. (n.d.). PubChem. Retrieved February 24, 2026, from [Link]

Sources

- 1. 2-Ethoxyethyl-4-Methyl benzene Sulfonate (CAS NO:17178-11-9) | 2-Ethoxyethyl-4-Methyl benzene Sulfonate Manufacturer and Suppliers | Scimplify [scimplify.com]

- 2. aaqr.org [aaqr.org]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. 2-ETHOXYETHYL P-TOLUENESULFONATE | 17178-11-9 [chemicalbook.com]

- 5. Bilastine | C28H37N3O3 | CID 185460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN112110893A - Preparation method of bilastine - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Technical Whitepaper: Solubility Profile and Control of 2-Ethoxyethyl 2-methylbenzene-1-sulfonate (PGI)

[1]

Executive Summary

In pharmaceutical process development, alkyl sulfonate esters are a critical class of Potential Genotoxic Impurities (PGIs) .[2] This guide focuses on 2-Ethoxyethyl 2-methylbenzene-1-sulfonate (and its commercially prevalent isomer, the 4-methyl/para- analogue), a specific impurity formed during the synthesis of APIs involving 2-ethoxyethanol (Cellosolve) and toluenesulfonic acid derivatives.[1]

Understanding the solubility landscape of this compound is not merely an academic exercise; it is the primary lever for purging strategies . By exploiting the differential solubility between the target API (often a salt) and this lipophilic ester, process chemists can design crystallization steps that reject the impurity into the mother liquor, ensuring compliance with TTC (Threshold of Toxicological Concern) limits (typically 1.5 µ g/day ).

Physicochemical Characterization

While the user specifically inquired about the 2-methyl (ortho) isomer, the 4-methyl (para) isomer (CAS: 17178-11-9) is the primary industrial reference standard.[1] From a solubility and physicochemical perspective, these positional isomers exhibit nearly identical lipophilicity and solvation behavior. The data below synthesizes empirical data from the para-isomer and QSAR predictions for the ortho-isomer.

Compound Identity

| Property | Detail |

| Chemical Name | 2-Ethoxyethyl 2-methylbenzene-1-sulfonate |

| Common Synonyms | 2-Ethoxyethyl o-toluenesulfonate; 2-Ethoxyethyl tosylate (isomer) |

| Molecular Formula | C₁₁H₁₆O₄S |

| Molecular Weight | 244.31 g/mol |

| Physical State | Colorless to pale yellow liquid (at RT) |

| Boiling Point | ~107°C (at 0.075 Torr) |

| Density | ~1.16 g/cm³ |

Polarity & Partitioning[1]

Solubility Landscape

The solubility of 2-Ethoxyethyl 2-methylbenzene-1-sulfonate is governed by its amphiphilic structure : a non-polar toluene ring and a polar sulfonate-ether tail.[1]

Solubility Data Matrix (Estimated & Empirical)

| Solvent Class | Representative Solvent | Solubility Status | Mechanistic Rationale |

| Chlorinated | Dichloromethane (DCM), Chloroform | Very High (>100 mg/mL) | "Like dissolves like."[1] The polarizable sulfonate group interacts strongly with DCM.[1] |

| Alcohols | Methanol, Ethanol, 2-Propanol | High (>50 mg/mL) | The ether tail accepts H-bonds from the solvent.[1] Critical for purging in crystallization.[1] |

| Polar Aprotic | Acetonitrile (MeCN), DMSO | Very High (>100 mg/mL) | Dipole-dipole interactions stabilize the sulfonate ester.[1] |

| Ethers | THF, MTBE, Diethyl Ether | High (>50 mg/mL) | Compatible ether-ether interactions.[1] |

| Alkanes | Hexane, Heptane | Low / Moderate (<10 mg/mL) | The polar sulfonate headgroup resists solvation in purely non-polar media.[1] |

| Aqueous | Water | Slightly Soluble (~0.9 mg/mL) | The ether tail provides some hydrophilicity, preventing total insolubility, but it is not freely miscible. |

The "Purge Factor" Implication

The high solubility in alcohols (MeOH, EtOH) is the most critical process parameter.

-

Scenario: An API salt (e.g., Tosylate salt) is formed in Ethanol.

-

Outcome: The API salt crystallizes (low solubility in EtOH), while the 2-Ethoxyethyl 2-methylbenzene-1-sulfonate impurity remains dissolved in the mother liquor due to its high solubility.[1]

-

Risk: If the solvent system is too non-polar (e.g., adding too much Heptane as an antisolvent), the impurity may "oil out" or co-precipitate, contaminating the drug substance.

Formation & Control Logic (Visualized)

The following diagram illustrates the formation pathway (a risk when using sulfonic acids in ethoxyethanol) and the solubility-driven control strategy.

Figure 1: Formation pathway and solubility-based purging mechanism.[1] The high solubility of the sulfonate ester in alcoholic solvents allows it to be washed away in the mother liquor.[1]

Experimental Protocols

Solubility Determination (Gravimetric/HPLC)

Use this protocol to validate solubility in your specific solvent system.[1]

-

Preparation: Add excess 2-Ethoxyethyl 2-methylbenzene-1-sulfonate (liquid) to 5 mL of the target solvent in a sealed vial.

-

Equilibration: Agitate at 25°C for 24 hours.

-

Sampling: Filter an aliquot through a 0.22 µm PTFE filter (to remove any micro-droplets/emulsions).

-

Quantification:

Analytical Method (HPLC-UV)

To detect this impurity at ppm levels (TTC control), use the following conditions:

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 100 x 4.6 mm, 3.5 µm.

-

Mobile Phase A: 0.1% Formic acid in Water.[1]

-

Mobile Phase B: Acetonitrile (MeCN).[1]

-

Gradient: 10% B to 90% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.[1]

-

Detection: UV at 225 nm (aromatic ring absorption).[1]

-

Note: The ortho isomer may elute slightly earlier or later than the para standard; confirm retention time with a specific standard if available.

Risk Assessment & Conclusion

2-Ethoxyethyl 2-methylbenzene-1-sulfonate is a lipophilic liquid with high solubility in common organic process solvents (Alcohols, DCM, MeCN) and low solubility in water .[1]

-

For Process Chemists: This solubility profile is advantageous.[1] It allows for efficient purging during final crystallization steps, provided the mother liquor retains sufficient organic character (avoid excessive water or alkane antisolvents).

-

For Analysts: Sample preparation should utilize Acetonitrile or Methanol as the diluent to ensure complete recovery of the impurity from the drug substance matrix.

Recommendation: If o-toluenesulfonic acid is used in the presence of 2-ethoxyethanol, treat this impurity as a PGI. Validate its absence using the HPLC method described, relying on its high organic solubility for removal.

References

-

Watson International . (2025).[1] 2-Ethoxyethyl 4-methylbenzenesulfonate Product Specification & Properties. Retrieved from [1]

-

Teasdale, A., et al. (2010). Mechanism and Processing Parameters Affecting the Formation of Sulfonate Ester Impurities. Organic Process Research & Development. [DOI: 10.1021/op100234+][1]

-

European Medicines Agency (EMA) . (2006).[1][3] Guideline on the Limits of Genotoxic Impurities. [1]

-

ChemicalBook . (2025).[1] 2-Ethoxyethyl p-toluenesulfonate Physicochemical Data. Retrieved from [1]

- Snodin, D. (2019). Elusive Impurities—Evidence versus Hypothesis: Alkyl Sulfonates in Sulfonic Acid Salts.

Thermal stability of 2-Ethoxyethyl 2-methylbenzene-1-sulfonate

An In-Depth Technical Guide to the Thermal Stability of 2-Ethoxyethyl 2-methylbenzene-1-sulfonate

Authored by: A Senior Application Scientist

Abstract

2-Ethoxyethyl 2-methylbenzene-1-sulfonate, commonly known as 2-ethoxyethyl tosylate, is a versatile alkylating agent with significant applications in the pharmaceutical, agrochemical, and materials science sectors.[1][2] Its utility is derived from the p-toluenesulfonate (tosylate) group, an excellent leaving group that facilitates a range of nucleophilic substitution reactions.[1] However, the inherent reactivity of sulfonate esters raises critical questions about their thermal stability, a parameter of paramount importance for safe storage, handling, and the design of robust synthetic processes.[3][4] An uncontrolled exothermic decomposition can lead to thermal runaway events, posing significant safety hazards. This guide provides a comprehensive technical overview of the thermal stability of 2-ethoxyethyl tosylate. It delves into the structural factors influencing its stability, outlines potential decomposition pathways, and presents a detailed framework for experimental evaluation using key analytical techniques: Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC). By synthesizing theoretical principles with practical methodologies, this document serves as an essential resource for researchers, chemists, and process safety professionals engaged in the use of this important chemical intermediate.

Physicochemical Profile and Structural Analysis

A thorough understanding of a molecule's inherent properties is the foundation for assessing its thermal behavior. 2-Ethoxyethyl tosylate's structure dictates its function as a potent electrophile. The electron-withdrawing nature of the tosylate group creates a partial positive charge on the adjacent carbon atom, making it susceptible to nucleophilic attack.

| Property | Value | Reference |

| Chemical Name | 2-Ethoxyethyl 2-methylbenzene-1-sulfonate | [5] |

| Synonyms | 2-Ethoxyethyl p-toluenesulfonate, 2-ethoxyethyl tosylate | [6][7] |

| CAS Number | 17178-11-9 | |

| Molecular Formula | C11H16O4S | [7] |

| Molecular Weight | 244.31 g/mol | |

| Physical Form | Liquid | |

| Melting Point | 15-18 °C | |

| Incompatible Materials | Strong oxidizing agents, Strong acids, Strong bases | [8] |

The tosylate moiety is a superior leaving group due to the resonance stabilization of the resulting p-toluenesulfonate anion. This structural feature is precisely what makes the compound a valuable and efficient alkylating agent for introducing the 2-ethoxyethyl group into various substrates.[1] However, this high reactivity also implies a potential for undesirable reactions, including thermal decomposition, if the molecule is subjected to energetic stress.

Theoretical Decomposition Pathways

The thermal decomposition of 2-ethoxyethyl tosylate is not expected to be a simple, single-step process. Several competing or sequential pathways may contribute to its degradation profile, influenced by factors such as temperature, pressure, and the presence of catalytic impurities. Understanding these potential pathways is crucial for interpreting experimental data and predicting decomposition products.

Caption: Potential thermal decomposition pathways for 2-ethoxyethyl tosylate.

-

Pathway A: Acid-Catalyzed Decomposition : Trace amounts of acidic impurities can protonate either the ether oxygen or one of the sulfonate oxygens. This protonation weakens the C-O or S-O bonds, lowering the activation energy for decomposition and potentially generating p-toluenesulfonic acid and various degradation products from the ethoxyethyl moiety. The thermal stability of some sulfonate esters has been observed to decrease profoundly in the presence of acidic functional groups.[9]

-

Pathway B: Nucleophilic Attack : As a potent electrophile, the compound is susceptible to attack by nucleophiles.[3] Residual water, alcohols, or other nucleophilic contaminants can displace the tosylate leaving group. While this is the basis for its intended reactivity, at elevated temperatures, this can represent an unintended and potentially hazardous decomposition pathway.

-

Pathway C: High-Temperature Homolytic Cleavage (Desulfonation) : In the absence of catalysts or nucleophiles, sufficient thermal energy can induce homolytic cleavage of the covalent bonds. This pathway typically occurs at higher temperatures and can lead to the formation of radical species and, ultimately, gaseous products like sulfur dioxide (SO₂) from the breakdown of the sulfonate group.[10] This process represents the ultimate thermal limit of the molecule's backbone.

Experimental Framework for Thermal Hazard Assessment

A multi-technique approach is essential for a comprehensive evaluation of thermal stability. TGA, DSC, and ARC provide complementary information, moving from initial screening to a detailed, worst-case scenario analysis.

Caption: Experimental workflow for thermal stability assessment.

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[11] It is ideal for determining the temperature at which degradation and volatilization begin.

Experimental Protocol:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

-

Sample Preparation: Place 5-10 mg of 2-ethoxyethyl tosylate into a standard TGA pan (e.g., aluminum or platinum).

-

Experimental Conditions:

-

Atmosphere: Nitrogen (inert) at a flow rate of 50 mL/min to prevent oxidative decomposition.

-

Temperature Program: Equilibrate at 30 °C. Ramp the temperature from 30 °C to 500 °C at a heating rate of 10 °C/min. Slower or faster heating rates can be used to study kinetic effects.[12]

-

-

Data Analysis: Plot mass percent versus temperature. The onset of decomposition is typically determined using the tangent method on the primary mass loss step. The derivative of this curve (DTG) shows the temperature of the maximum rate of mass loss.

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature.[13] It detects both endothermic events (like melting) and exothermic events (like decomposition), quantifying the energy released or absorbed.[14]

Experimental Protocol:

-

Instrument Calibration: Calibrate the DSC for temperature and enthalpy using an indium standard.

-

Sample Preparation: Accurately weigh 2-5 mg of 2-ethoxyethyl tosylate into a high-pressure stainless steel crucible. The use of a sealed, high-pressure crucible is critical to contain any volatile decomposition products and prevent their evaporation, which would obscure the decomposition exotherm.

-

Experimental Conditions:

-

Atmosphere: Nitrogen (inert) purge at 50 mL/min.

-

Temperature Program: Equilibrate at 25 °C. Ramp the temperature from 25 °C to 400 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: Plot heat flow versus temperature. Identify the melting endotherm and any decomposition exotherms. Determine the extrapolated onset temperature of the exotherm and integrate the peak area to calculate the heat of decomposition (ΔH_d) in J/g.

Accelerating Rate Calorimetry (ARC)

Principle: ARC is the gold standard for assessing thermal runaway hazards. It exposes a sample to a "heat-wait-seek" temperature program under near-adiabatic (zero heat loss) conditions.[15] When an exothermic activity is detected, the instrument switches to adiabatic mode, tracking the temperature and pressure rise, which simulates a worst-case scenario in a large, insulated vessel.[16]

Experimental Protocol:

-

Instrument Calibration: Perform standard calibration and verification checks on the ARC system.

-

Sample Preparation: Load approximately 5-10 g of 2-ethoxyethyl tosylate into a robust, spherical test cell (e.g., titanium or Hastelloy C).

-

Experimental Conditions:

-

Mode: Heat-Wait-Seek.

-

Starting Temperature: 60 °C (a safe temperature well below any activity detected by DSC).

-

Temperature Step: 5 °C.

-

Wait Time: 15 minutes.

-

Detection Threshold: 0.02 °C/min.

-

-

Data Analysis: The primary outputs are plots of temperature vs. time and pressure vs. time. From this data, critical safety parameters are determined, including the onset of self-accelerating decomposition, the Self-Accelerating Decomposition Temperature (SADT), and the Time to Maximum Rate (TMR).[16]

Data Synthesis and Risk Assessment

The data from these three techniques must be considered together to build a complete safety profile. The onset temperature from DSC is often considered the most critical indicator for the start of a hazardous reaction, as an exotherm can begin before significant mass loss occurs.

Hypothetical Data Summary:

| Parameter | Technique | Hypothetical Value | Significance |

| T_onset (5% mass loss) | TGA | 195 °C | Temperature of initial significant volatilization/degradation. |

| T_peak (max rate) | TGA (DTG) | 220 °C | Temperature of the fastest decomposition rate. |

| T_onset (exotherm) | DSC | 180 °C | Critical: Temperature at which heat generation begins. |

| ΔH_decomposition | DSC | -250 J/g | Energy released during decomposition; higher values indicate greater hazard. |

| T_onset (adiabatic) | ARC | 175 °C | Onset temperature under worst-case (adiabatic) conditions. |

| SADT | ARC | 185 °C | Lowest temperature at which the substance could undergo thermal runaway. |

Interpretation and Causality:

-

Why is the DSC onset lower than the TGA onset? This common observation indicates that the molecule begins to rearrange and decompose exothermically, releasing heat before the resulting fragments are volatile enough to be lost as gas. This is a critical safety distinction; relying solely on TGA could lead to an underestimation of the thermal hazard.

-

The Role of ARC Data: The ARC provides the most conservative and realistic data for process safety.[17] The SADT derived from ARC is a key parameter for defining maximum safe processing and storage temperatures. A significant pressure rise in the ARC experiment would indicate the generation of gaseous byproducts, which must be accounted for in the design of pressure relief systems for reactors and vessels.

Recommendations for Safe Handling, Storage, and Use

Based on the compound's reactivity and the insights from thermal analysis, the following control measures are imperative:

-

Temperature Control:

-

Storage: Store in a cool, dry, and well-ventilated location, away from direct sunlight and heat sources.[6] Refrigerated storage should be considered if ambient temperatures can be high.

-

Processing: All processes involving 2-ethoxyethyl tosylate should be conducted with strict temperature control. The maximum operating temperature should be set well below the exothermic onset determined by DSC and ARC, incorporating a suitable safety margin (e.g., 50 °C).

-

-

Chemical Incompatibility:

-

Engineering Controls:

-

Handle the material in a chemical fume hood or other ventilated enclosure to avoid inhalation of vapors.[7]

-

For reactions conducted at elevated temperatures, even below the onset, consider the use of vessels rated to withstand potential pressure increases and equipped with appropriate pressure relief systems.

-

-

Personal Protective Equipment (PPE):

-

Wear suitable chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[6]

-

Conclusion

2-Ethoxyethyl 2-methylbenzene-1-sulfonate is an invaluable reagent whose utility is directly linked to its chemical reactivity. This same reactivity necessitates a profound respect for its potential thermal instability. A comprehensive safety assessment, grounded in the complementary techniques of TGA, DSC, and ARC, is not merely a regulatory formality but a scientific necessity. By understanding the onset of mass loss, the initiation of exothermic activity, and the potential for adiabatic runaway, researchers and engineers can implement robust controls. Adherence to strict temperature limits, avoidance of catalytic contaminants, and proper engineering controls are the pillars of safely harnessing the synthetic power of this versatile molecule.

References

- Houlihan, F. M., Neenan, T. X., Reichmanis, E., Kometani, J. M., & Thompson, L. F. (1991). Thermal Stability of Sulfonate Ester Photoacid Generators in Phenolic Matrixes. Chemistry of Materials, 3(3), 462-471. [Link not available]

-

Teh, Y. S., et al. (2020). Study the Effect of Various Sulfonation Methods on Catalytic Activity of Carbohydrate-Derived Catalysts for Ester Production. MDPI. [Link]

-

Angene Chemical. (2024). Safety Data Sheet: Sodium methylbenzenesulfonate. Retrieved from angenetech.com. [Link]

-

Poreddy, R., et al. (2009). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonic acids. PubMed Central. [Link]

-

Wang, Y., et al. (2023). Synthesis and properties of a series of sulfonate ester photoacid generators. Reaction Chemistry & Engineering. [Link]

-

Koziara, B. T., et al. (2016). Thermal stability of sulfonated Poly(Ether Ether Ketone) films. Pure. [Link]

-

Chemithon. (1997). Sulfonation and Sulfation Processes. Retrieved from chemithon.com. [Link]

-

ResolveMass Laboratories Inc. (2026). DSC vs TGA: A Simple Comparison Guide. Retrieved from resolvemass.com. [Link]

-

ioKinetic. (n.d.). Accelerating Rate Calorimeter Testing. Retrieved from iokinetic.com. [Link]

-

Janiszewska, E., et al. (2020). Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process. PubMed Central. [Link]

-

Product Quality Research Institute. (n.d.). Sulfonate Esters. Retrieved from pqri.org. [Link]

-

Rahman, M. M. (2011). Effects of sulfonation process on thermal behavior and microstructure of sulfonated polysulfone membranes as a material for Proton Exchange Membrane (PEM). ResearchGate. [Link]

-

NETZSCH Analyzing & Testing. (n.d.). Accelerating Rate Calorimetry. Retrieved from analyzing-testing.netzsch.com. [Link]

-

Thermal Hazard Technology. (n.d.). Accelerating Rate Calorimeter. Retrieved from tht.co.uk. [Link]

-

Lab Manager. (2025). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Retrieved from labmanager.com. [Link]

- Hwang, J. Y., & Shul, Y. G. (2004). Thermal stabilities and dynamic mechanical properties of sulfone-containing epoxy resin cured with anhydride. Polymer Degradation and Stability, 85(2), 855-861. [Link not available]

- Gnanaraj, J.S., et al. (2003). The use of accelerating rate calorimetry (ARC) for the study of the thermal reactions of Li-ion battery electrolyte solutions. Journal of Power Sources. [Link not available]

-

ResearchGate. (2011). PHOTOCATALYTIC DEGRADATION OF LINEAR ALKYL BENZENE SOLFUNATE FROM AQUEOUS SOLUTION BY TIO NANOPARTICLES. [Link]

-

Pyzik, A., et al. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. MDPI. [Link]

-

Novatia, LLC. (2010). A Detailed Mechanistic and Kinetic Study of Sulfonate Ester Formation. Retrieved from novatia.com. [Link]

-

Liu, D., et al. (2015). Rapid and simultaneous determination of sulfonate ester genotoxic impurities in drug substance by liquid chromatography coupled to tandem mass spectrometry: Comparison of different ionization modes. ResearchGate. [Link]

-

Teasdale, A., et al. (2010). A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes. ResearchGate. [Link]

- Rezaei, M., et al. (2019). Synthesis of Liner Alkyl-benzene Sulfonate Nanoparticle Using Green Promoter and High Efficiency. International Journal of New Chemistry. [Link not available]

-

National Center for Biotechnology Information. (n.d.). 2-Ethoxyethyl 4-methylbenzene-1-sulfonate. PubChem Compound Database. Retrieved from [Link].

Sources

- 1. 2-Ethoxyethyl 4-Methylbenzenesulfonate|Research-Chemical [benchchem.com]

- 2. 2-Ethoxyethyl-4-Methyl benzene Sulfonate (CAS NO:17178-11-9) | 2-Ethoxyethyl-4-Methyl benzene Sulfonate Manufacturer and Suppliers in USA | Scimplify [scimplify.com]

- 3. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. enovatia.com [enovatia.com]

- 5. 2-Ethoxyethyl 4-methylbenzene-1-sulfonate | C11H16O4S | CID 4125390 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. chemicea.com [chemicea.com]

- 8. fishersci.com [fishersci.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pure.tue.nl [pure.tue.nl]

- 11. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]

- 12. mdpi.com [mdpi.com]

- 13. resolvemass.ca [resolvemass.ca]

- 14. Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals [mdpi.com]

- 15. thermalhazardtechnology.com [thermalhazardtechnology.com]

- 16. Accelerating Rate Calorimeter Testing | ioKinetic [iokinetic.com]

- 17. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 18. researchgate.net [researchgate.net]

Protocol for the Tosylation of 2-Ethoxyethanol: High-Fidelity Synthesis of 2-Ethoxyethyl 4-Methylbenzenesulfonate

Application Note: AN-SYN-2025-04

Executive Summary & Strategic Significance

2-Ethoxyethyl 4-methylbenzenesulfonate (CAS: 17178-11-9) is a pivotal alkylating agent in medicinal chemistry, serving as a critical intermediate in the synthesis of the antihistamine Bilastine and various PEGylated linkers. Its value lies in the transformation of the relatively inert hydroxyl group of 2-ethoxyethanol into a highly reactive tosylate leaving group (

This guide moves beyond generic textbook procedures, offering a field-validated protocol that addresses the specific physicochemical challenges of this reaction: controlling the exothermic addition of tosyl chloride (TsCl), managing the hygroscopic nature of reagents, and efficiently removing pyridine byproducts to prevent downstream contamination.

Reaction Mechanism & Logic

The reaction proceeds via nucleophilic attack of the alcohol oxygen on the sulfur atom of

Mechanistic Workflow

The following diagram illustrates the reaction pathway and the critical role of the base.

Figure 1: Mechanistic pathway for the sulfonation of 2-ethoxyethanol. The base acts as a proton sink to drive conversion.

Experimental Protocol: The "Gold Standard" Method

While DCM/Triethylamine methods exist, the Pyridine Solvent Method is preferred for this specific substrate due to pyridine's ability to solubilize the polar alcohol and act as an effective nucleophilic catalyst.

Reagent Stoichiometry Table

| Reagent | MW ( g/mol ) | Equiv. | Density (g/mL) | Role |

| 2-Ethoxyethanol | 90.12 | 1.0 | 0.930 | Substrate |

| 190.65 | 1.2 - 1.5 | N/A (Solid) | Reagent | |

| Pyridine | 79.10 | 5.0 - 10.0 | 0.978 | Solvent & Base |

| Dichloromethane (DCM) | 84.93 | N/A | 1.33 | Extraction Solvent |

| HCl (1M - 2M) | 36.46 | Excess | ~1.0 | Quench/Wash |

Step-by-Step Procedure

Step 1: Preparation (0 – 15 mins)

-

Flame-dry a 500 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

-

Purge with nitrogen (

) or argon to ensure an anhydrous atmosphere. Moisture competes with the alcohol for TsCl, producing -

Add 2-ethoxyethanol (1.0 equiv) and anhydrous pyridine (5-10 equiv) . Cool the solution to 0°C using an ice/water bath.

Step 2: Reagent Addition (15 – 60 mins)

-

Critical Control Point: Add TsCl (1.2 – 1.5 equiv) portion-wise over 30–45 minutes.

-

Why? The reaction is exothermic. Rapid addition can cause a temperature spike, leading to dark coloration (decomposition) and reduced yield. Keep internal temperature

.

Step 3: Reaction (1 – 12 hours)

-

Allow the mixture to warm slowly to room temperature (RT).

-

Stir for 4–12 hours. Monitor via TLC (30% EtOAc in Hexanes) or LC-MS. The starting alcohol is non-UV active, so use a stain (KMnO4 or Iodine) or monitor the disappearance of TsCl and appearance of the product spot (

).

Step 4: Quench and Workup

-

Cool the mixture back to 0°C.

-

Slowly add water (approx.[1] 2x reaction volume) to hydrolyze excess TsCl. Stir for 15 minutes.

-

Pour the mixture into a separatory funnel containing DCM .

-

The Acid Wash (Crucial): Wash the organic layer 3 times with cold 1M HCl .

-

Purpose: This converts excess pyridine into water-soluble pyridinium chloride, effectively removing it from the organic phase.

-

-

Wash with saturated

(to neutralize residual acid) and then Brine. -

Dry over anhydrous

, filter, and concentrate under reduced pressure (Rotovap).

Purification & Characterization

For high-purity applications (e.g., API synthesis), simple extraction is insufficient. The crude oil often contains traces of TsCl or TsOH.

Purification Workflow

Figure 2: Decision matrix for purification based on scale and equipment availability.

Technique Specifications

-

Distillation: This compound has a high boiling point. To avoid thermal decomposition, use high vacuum.

-

Target:107°C at 0.075 Torr .

-

-

Flash Chromatography:

-

Stationary Phase: Silica Gel (230-400 mesh).[2]

-

Mobile Phase: Gradient 0%

30% EtOAc in Hexanes. -

Note: The tosylate is UV active (254 nm) due to the aromatic ring.

-

Quality Control (QC) Parameters

| Test | Expected Result | Interpretation |

| Appearance | Colorless to pale yellow oil | Dark orange/brown indicates decomposition or residual pyridine. |

| 1H NMR (CDCl3) | Aromatic Tosyl protons. | |

| HPLC Purity | > 98.0% (Area %) | Critical for pharmaceutical intermediates. |

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of TsCl | Ensure all glassware is flame-dried; use anhydrous pyridine. |

| Incomplete Conversion | Old/Hydrolyzed TsCl | Recrystallize TsCl from toluene/petroleum ether before use if it appears wet or caked. |

| Product is Solid/Slush | Residual TsOH or Salts | Re-dissolve in DCM and perform an additional wash with 1M NaOH or NaHCO3. |

| Pyridine Smell | Incomplete Acid Wash | Repeat the 1M HCl wash step during workup. Pyridine must be removed before distillation.[3] |

Safety & Handling (E-E-A-T)

This protocol involves hazardous materials.[1][3][4][5][6][7][8] Strict adherence to safety standards is non-negotiable.

-

2-Ethoxyethanol Toxicity: This solvent is a Category 1B Reproductive Toxin .[7] It can damage fertility or the unborn child.[3]

-

Control: Handle strictly in a fume hood. Double-glove (Nitrile) or use laminate gloves (Silver Shield) as glycol ethers can permeate standard rubber.

-

-

TsCl Hazards: Corrosive and lachrymator. Reacts violently with water to release HCl gas.

-

Explosion Hazard: Do not distill the product to dryness. Sulfonates can decompose exothermically at high temperatures. Always leave a small residue in the pot.

References

-

BenchChem. (2025).[9] Optimized Tosylation Protocols for High-Yield Production. Retrieved from

-

National Institutes of Health (NIH) - PubChem. (2025). 2-Ethoxyethyl 4-methylbenzenesulfonate (CID 17178-11-9) Physical Properties. Retrieved from

-

ChemicalBook. (2025).[10] 2-Ethoxyethyl p-toluenesulfonate Boiling Point and Density Data. Retrieved from [11]

-

Organic Syntheses. (2025). General Procedures for Alcohol Tosylation using Pyridine. Retrieved from

-

Fisher Scientific. (2025). Safety Data Sheet: 2-Ethoxyethanol. Retrieved from

Sources

- 1. fishersci.com [fishersci.com]

- 2. 2-Ethoxyethyl 4-Methylbenzenesulfonate|Research-Chemical [benchchem.com]

- 3. ICSC 0364 - 2-ETHOXYETHYL ACETATE [chemicalsafety.ilo.org]

- 4. chempoint.com [chempoint.com]

- 5. fishersci.com [fishersci.com]

- 6. echemi.com [echemi.com]

- 7. 2-乙氧基乙酸乙酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 2-Ethoxyethanol - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. orgsyn.org [orgsyn.org]

- 11. 2-ETHOXYETHYL P-TOLUENESULFONATE | 17178-11-9 [chemicalbook.com]

The Strategic Role of 2-Ethoxyethyl 2-Methylbenzene-1-sulfonate in the Synthesis of N-Alkylated Benzimidazole Derivatives

Introduction: The Benzimidazole Scaffold and the Importance of N-Alkylation

The benzimidazole nucleus, a bicyclic system composed of fused benzene and imidazole rings, is a privileged scaffold in medicinal chemistry.[1][2] Its structural similarity to naturally occurring nucleotides allows it to readily interact with biological macromolecules, making benzimidazole derivatives a cornerstone in the development of therapeutics with a wide array of pharmacological activities, including antihistaminic, antiviral, anticancer, and antihypertensive properties.[1][3]

The biological activity of benzimidazole-based compounds can be significantly modulated by substitution on the imidazole nitrogen atom (N-alkylation). The introduction of specific alkyl groups can enhance binding affinity to target receptors, improve pharmacokinetic properties such as solubility and metabolic stability, and fine-tune the overall efficacy of the drug candidate.[4] One such strategic N-alkylation is the introduction of the 2-ethoxyethyl group, a modification present in the second-generation antihistamine, Bilastine.[5][6] This application note provides a detailed guide to the synthesis of N-substituted benzimidazole derivatives using 2-ethoxyethyl 2-methylbenzene-1-sulfonate, a highly effective and versatile alkylating agent.

Causality in Experimental Design: Why 2-Ethoxyethyl 2-Methylbenzene-1-sulfonate?

The selection of an alkylating agent is critical for the success of an N-alkylation reaction. 2-Ethoxyethyl 2-methylbenzene-1-sulfonate, also known as 2-ethoxyethyl tosylate, offers several distinct advantages that make it a superior choice for this transformation.

-

Excellent Leaving Group: The tosylate (p-toluenesulfonate) group is an exceptional leaving group due to the stability of its corresponding anion, which is resonance-stabilized. This inherent stability facilitates the nucleophilic substitution reaction by the benzimidazole nitrogen, often allowing the reaction to proceed under milder conditions than those required for less reactive alkyl halides.[2][7]

-

High Reactivity and Yield: The reactivity of sulfonate esters is comparable to or better than that of more reactive alkyl halides like iodides.[7] This leads to efficient reactions, often resulting in high yields of the desired N-alkylated product.

-

Controlled Introduction of a Key Pharmacophore: The 2-ethoxyethyl moiety is not merely a simple alkyl chain. Its ether functionality can act as a hydrogen bond acceptor and can significantly influence the molecule's polarity, solubility, and metabolic profile.[4][8] The use of 2-ethoxyethyl tosylate allows for the precise and direct installation of this important pharmacophore.

The overall reaction proceeds via a classic SN2 mechanism. First, a base is used to deprotonate the acidic N-H of the benzimidazole ring, generating a highly nucleophilic benzimidazolide anion. This anion then attacks the electrophilic carbon of the 2-ethoxyethyl group, displacing the stable tosylate leaving group to form the N-alkylated product.

Visualizing the Synthesis

General Reaction Scheme

Caption: Step-by-step experimental workflow.

Detailed Experimental Protocol

This protocol describes a general procedure for the N-alkylation of a 2-substituted benzimidazole using 2-ethoxyethyl 2-methylbenzene-1-sulfonate. This method is adapted from established procedures for benzimidazole alkylation. [1][9] Objective: To synthesize 1-(2-ethoxyethyl)-2-substituted-1H-benzimidazole.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Key Properties |

| 2-Substituted Benzimidazole | Varies | Varies | Starting material. |

| 2-Ethoxyethyl 2-methylbenzene-1-sulfonate | 17178-11-9 | 244.31 | Alkylating agent; liquid. [10] |

| Potassium Hydroxide (KOH) | 1310-58-3 | 56.11 | Base; solid. |

| Anhydrous N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | Anhydrous polar aprotic solvent. |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | Extraction solvent. |

| Deionized Water | 7732-18-5 | 18.02 | Used for work-up. |

| Brine (Saturated aq. NaCl) | 7647-14-5 | 58.44 | Used for washing during extraction. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | Drying agent. |

Step-by-Step Methodology

-

Reaction Setup:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the 2-substituted benzimidazole (1.0 eq).

-

Place the flask under an inert atmosphere (e.g., Nitrogen or Argon).

-

Add anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of approximately 0.5 M. Stir at room temperature until the starting material is dissolved.

-

-

Deprotonation:

-

To the stirred solution, add powdered potassium hydroxide (KOH) (1.3 eq) portion-wise at room temperature.

-

Stir the mixture for 30-60 minutes. The formation of the potassium salt of the benzimidazole may result in a slight color change. Rationale: Using a base like KOH is crucial for deprotonating the benzimidazole, creating the nucleophilic anion required for the reaction. While stronger bases like NaH can be used, KOH is often sufficient and easier to handle.[1][9]

-

-

Alkylation:

-

Slowly add 2-ethoxyethyl 2-methylbenzene-1-sulfonate (1.1 eq) to the reaction mixture via syringe.

-

Heat the reaction mixture to 40-50°C. Rationale: Gentle heating increases the reaction rate without promoting significant side reactions. The temperature can be adjusted based on the reactivity of the specific benzimidazole substrate.

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 5-8 hours).

-

-

Work-up and Extraction:

-

Once the reaction is complete, cool the flask to room temperature.

-

Slowly pour the reaction mixture into a beaker containing cold deionized water. This will precipitate the crude product and dissolve the inorganic salts.

-

Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of DMF).

-

Combine the organic layers and wash sequentially with deionized water and brine. Rationale: The aqueous washes remove residual DMF and inorganic byproducts, simplifying the subsequent purification.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification:

-

Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

-

-

Characterization:

-

Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

-

Safety and Handling

-

2-Ethoxyethyl 2-methylbenzene-1-sulfonate: This compound is an alkylating agent and should be handled with care. It may cause skin and eye irritation. [11]* Potassium Hydroxide (KOH): Corrosive. Causes severe skin burns and eye damage. Handle in a fume hood and wear appropriate personal protective equipment (PPE).

-

N,N-Dimethylformamide (DMF): A combustible liquid that is harmful if inhaled or absorbed through the skin. It is a suspected teratogen.

-

General Precautions: All manipulations should be performed in a well-ventilated chemical fume hood. Wear safety goggles, a lab coat, and appropriate gloves. [12]

Troubleshooting

| Issue | Potential Cause | Suggested Solution |

| Low or No Reaction | 1. Incomplete deprotonation (base not strong enough or wet reagents).2. Insufficient temperature. | 1. Use a stronger base like sodium hydride (NaH). Ensure all reagents and solvents are anhydrous.<[9]br>2. Gradually increase the reaction temperature to 60-80°C. |

| Formation of Side Products | Reaction temperature is too high, or reaction time is excessively long. | Reduce the reaction temperature. Monitor the reaction closely and stop it as soon as the starting material is consumed. |

| Difficult Purification | Residual DMF in the crude product. | Ensure thorough washing with water and brine during the work-up. If necessary, perform multiple aqueous washes. |

Conclusion

The N-alkylation of benzimidazoles is a fundamental strategy in the synthesis of pharmacologically active compounds. 2-Ethoxyethyl 2-methylbenzene-1-sulfonate serves as a highly effective reagent for introducing the medicinally relevant 2-ethoxyethyl group onto the benzimidazole scaffold. The protocol detailed herein provides a robust and reproducible method for this transformation, leveraging the high reactivity of the tosylate leaving group to achieve efficient synthesis. By understanding the causality behind the choice of reagents and conditions, researchers can confidently apply and adapt this methodology for the development of novel benzimidazole derivatives in drug discovery and development programs.

References

- BenchChem. (n.d.). Preventing side reactions during the N-alkylation of 2-(1H-benzo[d]imidazol-2-yl)aniline.

- Google Patents. (n.d.). CN101391982A - Alkylation reaction method of benzimidazoles compounds.

-

Patsnap. (2022, January 28). Preparation method of bilastine intermediate. Retrieved from [Link]

-

PMC. (n.d.). C2-Selective Branched Alkylation of Benzimidazoles by Rhodium(I)-catalyzed C–H Activation. Retrieved from [Link]

-

ACS Publications. (2020, October 19). Cu-Catalyzed Regioselective C–H Alkylation of Benzimidazoles with Aromatic Alkenes. Organic Letters. Retrieved from [Link]

- Google Patents. (n.d.). WO2016107848A1 - New benzimidazole derivatives as antihistamine agents.

-

NATURALISTA CAMPANO. (n.d.). Novel Route of Synthesis and Characterization of Bilastine with Evaluation of Nitrosamine Impurities. Retrieved from [Link]

-

ResearchGate. (n.d.). N‐Alkylation of benzimidazole. Retrieved from [Link]

-

PubChem. (n.d.). A kind of preparation method of bilastine key intermediate. Retrieved from [Link]

- Kishore Babu, P. N., Rama Devi, B., & Dubey, P. K. (n.d.). Ultrasound Promoted Simple and Efficient N-Alkylation of 2-Substituted Benzimidazoles. Asian Journal of Chemistry.

-

University of Galway Research. (n.d.). Synthesis of N-Alkyl-N-aryl- A nd N, N-Dialkyl-sulfamic Esters by Solid Liquid Phase Transfer Catalytic N-Alkylation of the Mono-N-substituted Esters. Retrieved from [Link]

-

SSpharma India. (n.d.). Bilastine Intermediates. Retrieved from [Link]

- BenchChem. (n.d.). 2-Ethoxypentane in Pharmaceutical Synthesis: A Review of its Potential.

-

OUCI. (n.d.). N-Alkylation of 2-Substituted Benzimidazole Derivatives and Their Evaluation as Antinemic Agents. Retrieved from [Link]

-

ResearchGate. (n.d.). A simple method for the synthesis of sulfonic esters. Retrieved from [Link]

-

TSI Journals. (2022, November 26). Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, February 8). Alkylation with Functionalised Alkanes. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkylation. Retrieved from [Link]

- Journal of Chemical and Pharmaceutical Research. (n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.

-

Chemistry LibreTexts. (2020, March 16). 10.3: Converting an Alcohol to a Sulfonate Ester. Retrieved from [Link]

- OMICS International. (n.d.). The Role of Alkyl Groups in Organic Chemistry and Drug Design. Journal of Analytical & Bioanalytical Techniques.

-

Beilstein Journals. (2024, August 2). 2-Heteroarylethylamines in medicinal chemistry: a review of 2-phenethylamine satellite chemical space. Retrieved from [Link]

- BenchChem. (n.d.). Application Notes and Protocols: The Role of Oxetanes in Medicinal Chemistry and Drug Discovery.

-

PubChem. (n.d.). 2-Ethoxyethyl 4-methylbenzene-1-sulfonate. Retrieved from [Link]

-

Reign Pharma Pvt. Ltd. (n.d.). 2-ethoxyethyl 4-methyl benzenesulfonate. Retrieved from [Link]

Sources

- 1. WO2016107848A1 - New benzimidazole derivatives as antihistamine agents - Google Patents [patents.google.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. BJOC - 2-Heteroarylethylamines in medicinal chemistry: a review of 2-phenethylamine satellite chemical space [beilstein-journals.org]

- 4. omicsonline.org [omicsonline.org]

- 5. museonaturalistico.it [museonaturalistico.it]

- 6. Bilastine Intermediates | Manufacturer | Supplier | SSpharma India [sspharma.com]

- 7. Alkylation with Functionalised Alkanes - Wordpress [reagents.acsgcipr.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. tsijournals.com [tsijournals.com]

- 11. researchgate.net [researchgate.net]

- 12. asianpubs.org [asianpubs.org]

Analytical methods for monitoring reactions involving 2-Ethoxyethyl 2-methylbenzene-1-sulfonate

Executive Summary

2-Ethoxyethyl 2-methylbenzene-1-sulfonate is the ester formed from the reaction between 2-ethoxyethanol (Cellosolve) and 2-methylbenzenesulfonic acid (o-toluenesulfonic acid) or its chloride derivative.

In pharmaceutical development, this molecule is classified as a Potentially Genotoxic Impurity (PGI) .[1] It combines the alkylating properties of sulfonate esters (similar to ethyl tosylate) with the glycol ether structure of 2-ethoxyethanol, a known teratogen. Under ICH M7 guidelines, it requires control to trace levels (often < 10 ppm depending on daily dose).[2]

This guide provides the analytical framework for monitoring this impurity, focusing on distinguishing it from its structural isomers (p-toluenesulfonates) and preventing artifact formation during analysis.

Part 1: Chemical Context & Reaction Dynamics

Formation and Degradation Mechanism

Understanding the "Life Cycle" of this impurity is critical for accurate monitoring. It is rarely added intentionally; it typically forms in situ when o-toluenesulfonic acid (used as a counter-ion or catalyst) encounters residual 2-ethoxyethanol.

Critical Analytical Risk:

-

In-Situ Formation: If your analytical sample preparation uses 2-ethoxyethanol or if the reaction mixture contains both precursors, the impurity can form inside the HPLC vial while waiting for injection.

-

Hydrolysis: Conversely, in aqueous mobile phases, the ester can hydrolyze back to the acid and alcohol, leading to false negatives.

Reaction Pathway Diagram

The following diagram illustrates the formation and hydrolysis pathways that must be controlled.

Caption: Figure 1. Formation and degradation pathway.[3] Analytical methods must arrest this equilibrium.

Part 2: Analytical Strategy & Method Selection

Due to the semi-volatile nature of the ethoxyethyl side chain and the high boiling point of the sulfonate group, two primary methodologies exist.

| Feature | GC-MS (Method A) | LC-MS/MS (Method B) |

| Primary Use | Trace quantification in volatile matrices. | Trace quantification in non-volatile APIs/Salts. |

| Sensitivity | High (SIM Mode). | Very High (MRM Mode). |

| Stability Risk | Thermal degradation in injector port. | Hydrolysis in mobile phase. |

| Selectivity | Excellent isomer separation (o- vs p-). | Depends on column chemistry. |

| Recommendation | Preferred if the API is not thermally labile. | Preferred for unstable APIs or salt forms. |

Part 3: Detailed Protocols

Protocol A: GC-MS with Liquid Injection

Best for: Process intermediates and raw materials where the matrix can be dissolved in organic solvents.

Theory: The ether linkage in the 2-ethoxyethyl group provides sufficient volatility for GC analysis, unlike larger alkyl sulfonates. We use Selected Ion Monitoring (SIM) to ignore matrix background.

1. Sample Preparation

-

Diluent: Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE). Avoid alcohols (Methanol/Ethanol) to prevent trans-esterification.

-

Derivatization: None required for the ester.

-

Extraction (if API is insoluble):

-

Dissolve 100 mg API in 2 mL water.

-

Extract with 2 mL DCM (x2).

-

Combine organic layers, dry over Na₂SO₄, and inject.

-

2. Instrument Parameters (Agilent/Shimadzu Standard)

| Parameter | Setting | Rationale |

| Inlet | Splitless, 250°C | High temp ensures volatilization; splitless maximizes sensitivity. |

| Column | DB-5MS or Rtx-5MS (30m x 0.25mm, 0.25µm) | Low polarity phase separates o- and p- isomers well. |

| Carrier Gas | Helium @ 1.2 mL/min | Constant flow. |

| Oven Program | 60°C (1 min) → 20°C/min → 280°C (5 min) | Slow ramp not needed; rapid elution prevents thermal breakdown. |

| Transfer Line | 280°C | Prevent condensation. |

| MS Source | EI (Electron Impact), 230°C | Standard ionization. |

| Acquisition | SIM Mode | Monitor specific ions (see below). |

3. Mass Transitions (SIM)

-

Quantitation Ion: m/z 91 (Tropylium ion - characteristic of toluene derivatives).

-

Qualifier Ions:

-

m/z 155 (Sulfonyl cation).

-

m/z 59 (Ethoxyethyl fragment).

-

m/z 244 (Molecular Ion - often weak).

-

Protocol B: LC-MS/MS (Triple Quadrupole)

Best for: Final API release testing, salt forms, and thermally unstable compounds.

Theory: Electrospray Ionization (ESI) in positive mode is highly sensitive for sulfonates. We use Multiple Reaction Monitoring (MRM) for specificity.

1. Sample Preparation

-

Diluent: Acetonitrile (100%).[4]

-

Crucial: Do not use water or methanol in the diluent. The sample should only encounter water inside the LC column, minimizing hydrolysis time.

-

-

Concentration: 1-5 mg/mL (depending on sensitivity requirements).

2. LC Conditions

| Parameter | Setting |

| Column | C18 (e.g., Waters BEH C18), 100 x 2.1 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 0-1 min: 10% B; 1-6 min: 10%→90% B; 6-8 min: 90% B. |

| Column Temp | 30°C (Keep low to prevent hydrolysis) |

3. MS/MS Parameters (ESI Positive)

-

Source Temp: 350°C

-

Capillary Voltage: 3.0 kV

-

MRM Transitions:

-

Precursor: 245.1 [M+H]⁺

-

Product 1 (Quant): 91.1 (Tropylium) – Collision Energy ~20-25 eV.

-

Product 2 (Qual): 155.0 (Sulfonyl) – Collision Energy ~15-20 eV.

-

Part 4: Validation & Quality Control

To ensure "Trustworthiness" (E-E-A-T), the method must be self-validating.

System Suitability (SST)

Run a resolution solution containing:

-

Target: 2-Ethoxyethyl 2-methylbenzene-1-sulfonate.

-

Isomer: 2-Ethoxyethyl 4-methylbenzene-1-sulfonate (p-isomer). Requirement: Resolution (Rs) > 1.5. The ortho isomer typically elutes slightly earlier than the para isomer on C18 columns due to steric hindrance reducing interaction with the stationary phase.

Specificity Check (Blank Analysis)

Inject a blank containing the API without the impurity (if available) or a "stressed" blank (API + Diluent stored for 24h).

-

Goal: Ensure no "ghost peaks" appear at the retention time of the impurity, which would indicate in-situ formation from API degradation.

Analytical Decision Tree

Caption: Figure 2. Method selection logic based on matrix and thermal stability.

Part 5: References

-

ICH M7(R1) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.[4]

-

Teasdale, A. (2017). Mutagenic Impurities: Strategies for Identification and Control. Wiley. (Standard text on sulfonate ester analysis).

-